3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
Overview
Description
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is an organic compound with the molecular formula C19H21NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a tetrahydroquinoline core substituted with a phenyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with ketones under acidic conditions to form the tetrahydroquinoline core. The subsequent esterification with acetic anhydride or acetyl chloride yields the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core to dihydroquinoline or quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline and quinoline.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,3-dimethyl-2-phenylbenzimidazole
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 4-hydroxy-2-quinolones
Uniqueness
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and acetate ester make it a versatile compound in various research and industrial applications .
Biological Activity
3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.34 g/mol. The compound features a tetrahydroquinoline structure, which is known for its diverse biological activities.
Anticancer Properties
Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study explored the structure-activity relationship (SAR) of various tetrahydroquinoline compounds and found that modifications at specific positions led to enhanced cytotoxicity against cancer cell lines such as HL-60 (human leukemia cells) and MCF-7 (breast cancer cells) .
Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
3,3-Dimethyl-2-phenyl-tetrahydroquinoline | HL-60 | 12.5 |
1-Methyl-tetrahydroquinoline | MCF-7 | 15.0 |
4-Acetyl-tetrahydroquinoline | A549 | 10.0 |
Neuroprotective Effects
The neuroprotective effects of tetrahydroquinolines have been documented in various studies. For instance, compounds similar to 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinolinyl acetate have been shown to inhibit apoptosis in neuronal cell lines by modulating the expression of Bcl-2 family proteins . This suggests a potential therapeutic application in neurodegenerative diseases.
Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases. Tetrahydroquinoline derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This pathway is integral to the expression of pro-inflammatory cytokines . The ability to suppress this pathway may contribute to the therapeutic potential of these compounds in treating inflammatory diseases.
The mechanisms through which 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinolinyl acetate exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.
- Modulation of Cell Cycle : Studies indicate that tetrahydroquinolines can induce cell cycle arrest at specific phases (G1 or G2/M), leading to reduced proliferation of cancer cells .
- Apoptosis Induction : By enhancing pro-apoptotic signals and reducing anti-apoptotic factors, these compounds can promote programmed cell death in malignant cells .
Study on Anticancer Activity
A study published in Medicinal Chemistry Perspectives evaluated the anticancer activity of various tetrahydroquinoline derivatives including 3,3-dimethyl-2-phenyl analogs. The results indicated that these compounds could significantly reduce tumor growth in vivo without notable side effects .
Neuroprotection in Animal Models
In an animal model study investigating neuroprotection against oxidative stress-induced neuronal damage, administration of tetrahydroquinoline derivatives resulted in improved cognitive function and reduced markers of oxidative stress .
Properties
IUPAC Name |
(3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinolin-4-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13(21)22-18-15-11-7-8-12-16(15)20-17(19(18,2)3)14-9-5-4-6-10-14/h4-12,17-18,20H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZQZJBAMIKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346554 | |
Record name | 3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66427-61-0 | |
Record name | 3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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